molecular formula C7H18Cl2N2 B2915040 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride CAS No. 2580096-19-9

2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride

Cat. No.: B2915040
CAS No.: 2580096-19-9
M. Wt: 201.14
InChI Key: NOPQPVSXTSHXAS-KLXURFKVSA-N
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Description

“2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is also known by its CAS Number: 1860033-51-7 .


Molecular Structure Analysis

The molecular weight of “this compound” is 201.13 g/mol . The compound has a defined atom stereocenter count of 1 . The InChI representation of the molecule is InChI=1S/C7H16N2.2ClH/c1-7-2-4-9 (6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 .


Physical and Chemical Properties Analysis

“this compound” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass of the compound is 200.0847040 g/mol . The topological polar surface area of the compound is 29.3 Ų .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

As the mechanism of action of “2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride” is not clearly recognized , future research could focus on elucidating this. Additionally, given the compound’s structural similarity to other biologically active compounds, it could be interesting to explore its potential biological activities.

Properties

IUPAC Name

2-[(3S)-3-methylpyrrolidin-1-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7-2-4-9(6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQPVSXTSHXAS-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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